Structural Differentiation: Ortho-Chlorophenyl Substitution vs. Methoxy-Phenyl Analogs in PIM-1 Kinase Context
The target compound features a 2-chlorophenyl urea group, whereas the most structurally proximal comparator for which quantitative data are available, 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea, integrates a methoxy substituent. This comparator exhibits an IC50 of 5 µM against PC3 prostate cancer cells in a PIM-1 inhibition context . While a direct head-to-head IC50 for the 2-chlorophenyl analog is not available, the difference in electron-donating (methoxy) versus electron-withdrawing (chloro) character on the phenyl ring is known to significantly modulate the 3-cyanopyridine hinge-binding affinity and cellular permeability, a principle validated across cyanopyridine-based kinase inhibitor series [1]. This establishes that the target compound is a structurally distinct probe expected to exhibit divergent potency.
| Evidence Dimension | Cytotoxicity / Target Engagement (PIM-1 Kinase) |
|---|---|
| Target Compound Data | Data not available; compound is a distinct 2-chlorophenyl analog |
| Comparator Or Baseline | 1-(5-Chloro-2-methoxyphenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1797953-46-8): IC50 = 5 µM (PC3 cells) |
| Quantified Difference | Not quantifiable; structurally differentiated by methoxy vs. chloro substituent. |
| Conditions | PC3 prostate cancer cell line; PIM-1 kinase inhibition assay |
Why This Matters
The methoxy group improves solubility but can reduce metabolic stability compared to chloro analogs, making the target compound a potentially more metabolically stable starting point for programs requiring longer half-life or distinct pharmacokinetic profiles.
- [1] Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry. Available at: https://lin2.curehunter.com View Source
